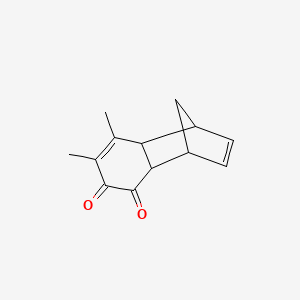
7,8-Dimethyl-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dimethyl-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,6-dione is a complex organic compound with a unique tricyclic structure. This compound is known for its stability and interesting chemical properties, making it a subject of study in various fields of chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethyl-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,6-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core. Subsequent steps include methylation and oxidation to introduce the dimethyl groups and the dione functionality .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
7,8-Dimethyl-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This can convert the dione groups into diols.
Substitution: Various substituents can be introduced at different positions on the tricyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield compounds with additional ketone or carboxylic acid groups, while reduction can produce alcohols .
Applications De Recherche Scientifique
7,8-Dimethyl-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism by which 7,8-Dimethyl-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,6-dione exerts its effects involves interactions with various molecular targets. Its tricyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The pathways involved can vary depending on the specific application and the derivatives used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione: This compound shares a similar tricyclic core but lacks the dimethyl groups.
2,4,5,7-Tetrachlorotricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione: This compound has chlorine substituents instead of methyl groups.
Uniqueness
7,8-Dimethyl-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the dimethyl groups can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
17412-44-1 |
|---|---|
Formule moléculaire |
C13H14O2 |
Poids moléculaire |
202.253 |
InChI |
InChI=1S/C13H14O2/c1-6-7(2)12(14)13(15)11-9-4-3-8(5-9)10(6)11/h3-4,8-11H,5H2,1-2H3 |
Clé InChI |
WMUDGOYDHACLBK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C(=O)C2C1C3CC2C=C3)C |
Synonymes |
1,4-Methanonaphthalene-5,6-dione, 1,4,4a,8a-tetrahydro-7,8-dimethyl- (8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















